Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside is a chemical compound with the molecular formula C10H16O7. It is a derivative of xylopyranose, a sugar molecule, and is commonly used in various biochemical and synthetic applications. This compound is characterized by the presence of two acetyl groups attached to the 2nd and 3rd carbon atoms of the xylopyranose ring, and a methyl group attached to the anomeric carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside typically involves the acetylation of methyl beta-D-xylopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may include large-scale chromatography or recrystallization techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside undergoes various chemical reactions, including:
Glycosylation: This compound can participate in glycosylation reactions, where it acts as a glycosyl donor.
Common Reagents and Conditions
Glycosylation: Common reagents include glycosyl acceptors, Lewis acids (e.g., boron trifluoride etherate), and solvents like dichloromethane.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups protect the hydroxyl groups on the sugar ring, allowing selective reactions at the anomeric carbon. The compound interacts with glycosyl acceptors and catalysts to form glycosidic bonds, resulting in the formation of glycosides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,3,4-tri-O-acetyl-alpha-D-xylopyranoside: This compound has an additional acetyl group at the 4th carbon atom.
Methyl beta-D-xylopyranoside: The parent compound without acetyl groups.
Uniqueness
Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside is unique due to its specific acetylation pattern, which provides selective reactivity in glycosylation reactions. This selectivity is advantageous in the synthesis of complex carbohydrates and glycosides, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H16O7 |
---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
(3-acetyloxy-5-hydroxy-2-methoxyoxan-4-yl) acetate |
InChI |
InChI=1S/C10H16O7/c1-5(11)16-8-7(13)4-15-10(14-3)9(8)17-6(2)12/h7-10,13H,4H2,1-3H3 |
InChI-Schlüssel |
LOEWJQHJKPVKSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.